

Tefzel® Performance in High-Vacuum Environments: A Technical Support Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tefzel

Cat. No.: B1215275

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the performance of **Tefzel®** (ETFE) under full vacuum conditions. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your high-vacuum experiments and processes.

Frequently Asked Questions (FAQs)

Q1: Is **Tefzel®** suitable for high-vacuum applications?

A1: Yes, **Tefzel®** (ETFE) is generally well-suited for high-vacuum applications. It exhibits low outgassing characteristics, meaning it releases minimal volatile compounds under vacuum, which could otherwise contaminate sensitive experiments or equipment.^{[1][2]} Its robust mechanical toughness, wide operational temperature range, and chemical inertness further contribute to its excellent performance in vacuum environments.^{[2][3][4]}

Q2: What are the typical outgassing rates for **Tefzel®**?

A2: Outgassing is a critical parameter for materials used in high-vacuum systems. **Tefzel®** demonstrates low levels of Total Mass Loss (TML) and Collected Volatile Condensable Materials (CVCM). These values are comparable to other fluoropolymers like Teflon®.^[2] For specific grades, such as **Tefzel** TYZ26M, the average TML has been measured at 0.14% and CVCM at 0.01%.^[5] Materials used in sensitive applications, such as for NASA, are often required to have a TML of less than 1.0% and a CVCM of less than 0.10%.^[6]

Q3: How permeable is **Tefzel®** to common gases under vacuum?

A3: **Tefzel®** has low permeability to a variety of gases, which is essential for maintaining a stable vacuum.^{[7][8]} Lower permeability compared to materials like PTFE is one of its advantages.^[3] Specific permeability data is crucial for applications where maintaining specific gaseous environments is critical.

Q4: Can **Tefzel®** maintain its structural integrity under a full vacuum?

A4: Absolutely. **Tefzel®** is a mechanically rugged thermoplastic with high impact strength and good creep resistance, allowing it to withstand the pressure differential of a full vacuum without collapsing or deforming.^{[2][3]}

Data Presentation

For your convenience, the following tables summarize the key quantitative performance data for **Tefzel®** in vacuum environments.

Table 1: Outgassing Performance of **Tefzel®** ETFE

Parameter	Maximum Value (%)	Minimum Value (%)	Average Value (%)	Generally Accepted Maximum for Spacecraft Materials (%)
Total Mass Loss (TML)	0.12	0.04	0.07	1.00
Collected Volatile Condensable Material (CVCM)	0.02	0.00	0.01	0.10

Test Conditions: 30 mil thick specimens exposed for 24 hours in a hard vacuum at 149°C.^[1]

Table 2: Gas Permeability of **Tefzel®** ETFE

Gas	Permeability (cm ³ /100 in ² ·24 h·atm/mil)
Carbon Dioxide	250[1]
Nitrogen	30[1]
Oxygen	100[1]
Water Vapor Transmission (ASTM E96)	1.65 g/100 in ² ·24 h/mil[1]

Experimental Protocols

To ensure accurate and reproducible data when evaluating **Tefzel®** for your specific vacuum application, we recommend the following standardized experimental protocols.

Protocol 1: Outgassing Analysis based on ASTM E595

This protocol outlines the standard test method for determining the Total Mass Loss (TML) and Collected Volatile Condensable Materials (CVCM) from a material sample under vacuum.

1. Specimen Preparation:

- Prepare a **Tefzel®** specimen with a known surface area and a thickness representative of its intended application.
- Clean the specimen with a non-residue solvent to remove any surface contaminants.
- Condition the specimen at 23°C and 50% relative humidity for 24 hours.
- Accurately weigh the conditioned specimen to determine its initial mass.

2. Test Apparatus Setup:

- Place the specimen in a temperature-controlled sample holder within a high-vacuum chamber.
- Position a collector plate, maintained at 25°C, in close proximity to the specimen.
- Evacuate the chamber to a pressure below 7×10^{-3} Pa (5×10^{-5} torr).

3. Test Execution:

- Heat the specimen to 125°C and maintain this temperature for 24 hours.
- After 24 hours, cool the specimen holder to room temperature while maintaining the vacuum.
- Vent the chamber with a dry, inert gas.

4. Data Collection and Analysis:

- Carefully remove and weigh the specimen to determine its final mass. Calculate the TML as the percentage of mass lost.
- Weigh the collector plate to determine the mass of condensed volatiles. Calculate the CVCM as a percentage of the initial specimen mass.

Protocol 2: Gas Permeability Measurement

This protocol describes a general method for determining the gas permeability of a **Tefzel®** film.

1. Sample Preparation:

- Cut a flat, defect-free sample of **Tefzel®** film of a known thickness.
- Mount the film in a gas transmission cell, ensuring a hermetic seal between two chambers.

2. Test Setup:

- Evacuate both chambers of the transmission cell to a high vacuum.
- Introduce the test gas (e.g., Nitrogen, Oxygen) into one chamber (the high-pressure side) at a specific, constant pressure.
- Monitor the pressure increase in the second chamber (the low-pressure side) over time using a sensitive pressure transducer.

3. Data Acquisition and Calculation:

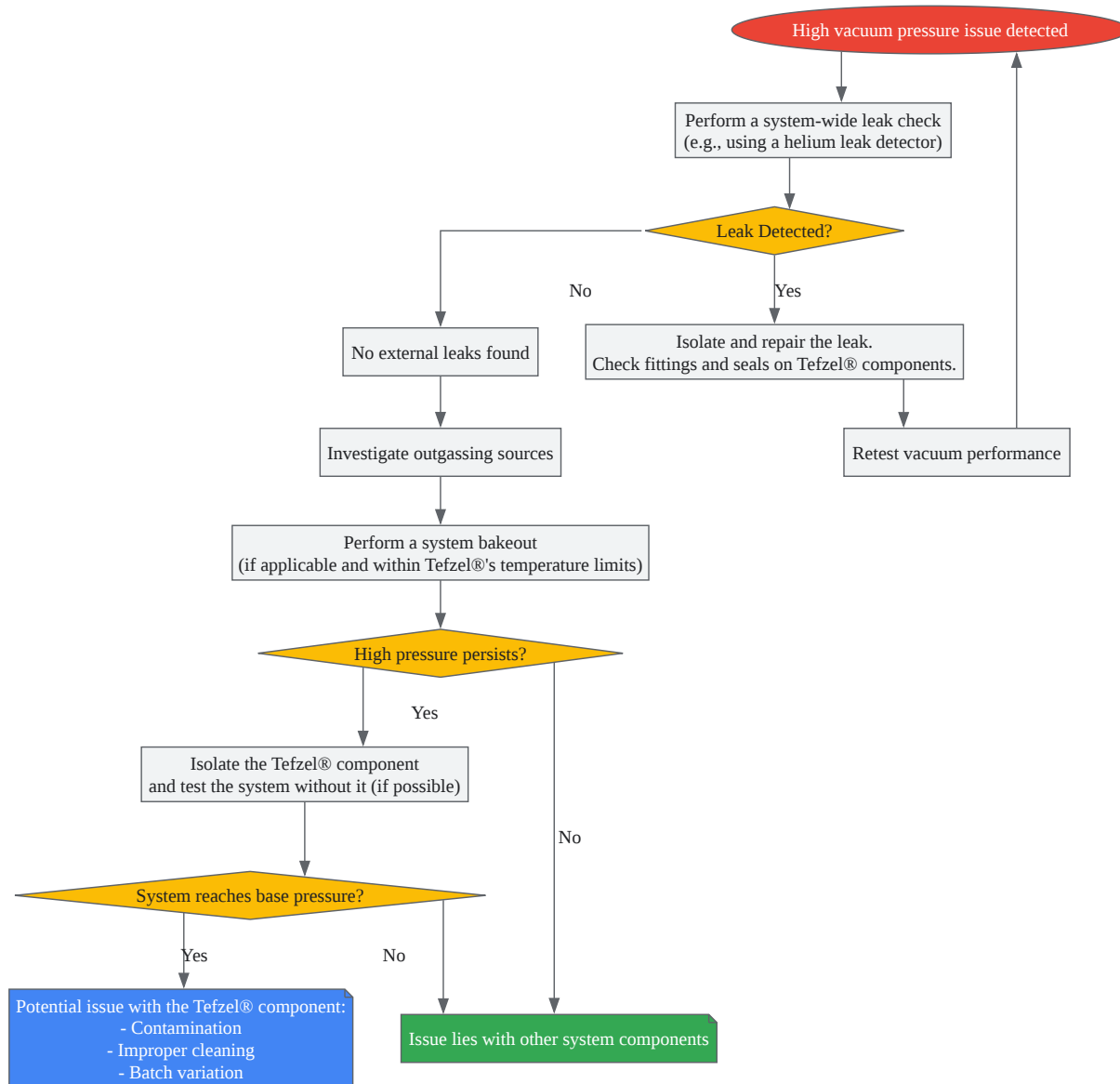
- Record the rate of pressure increase on the low-pressure side once a steady-state permeation is achieved.
- Calculate the permeability coefficient using the steady-state pressure increase rate, the volume of the low-pressure chamber, the area of the film, the film thickness, and the pressure differential across the film.

Troubleshooting Guide

Encountering issues in a vacuum system can be challenging. This guide provides a structured approach to troubleshooting common problems related to the use of **Tefzel®** components.

Q: My vacuum system is not reaching the expected base pressure. Could the **Tefzel®** component be the cause?

A: While **Tefzel®** has low outgassing rates, several factors could contribute to this issue. Follow this troubleshooting workflow:

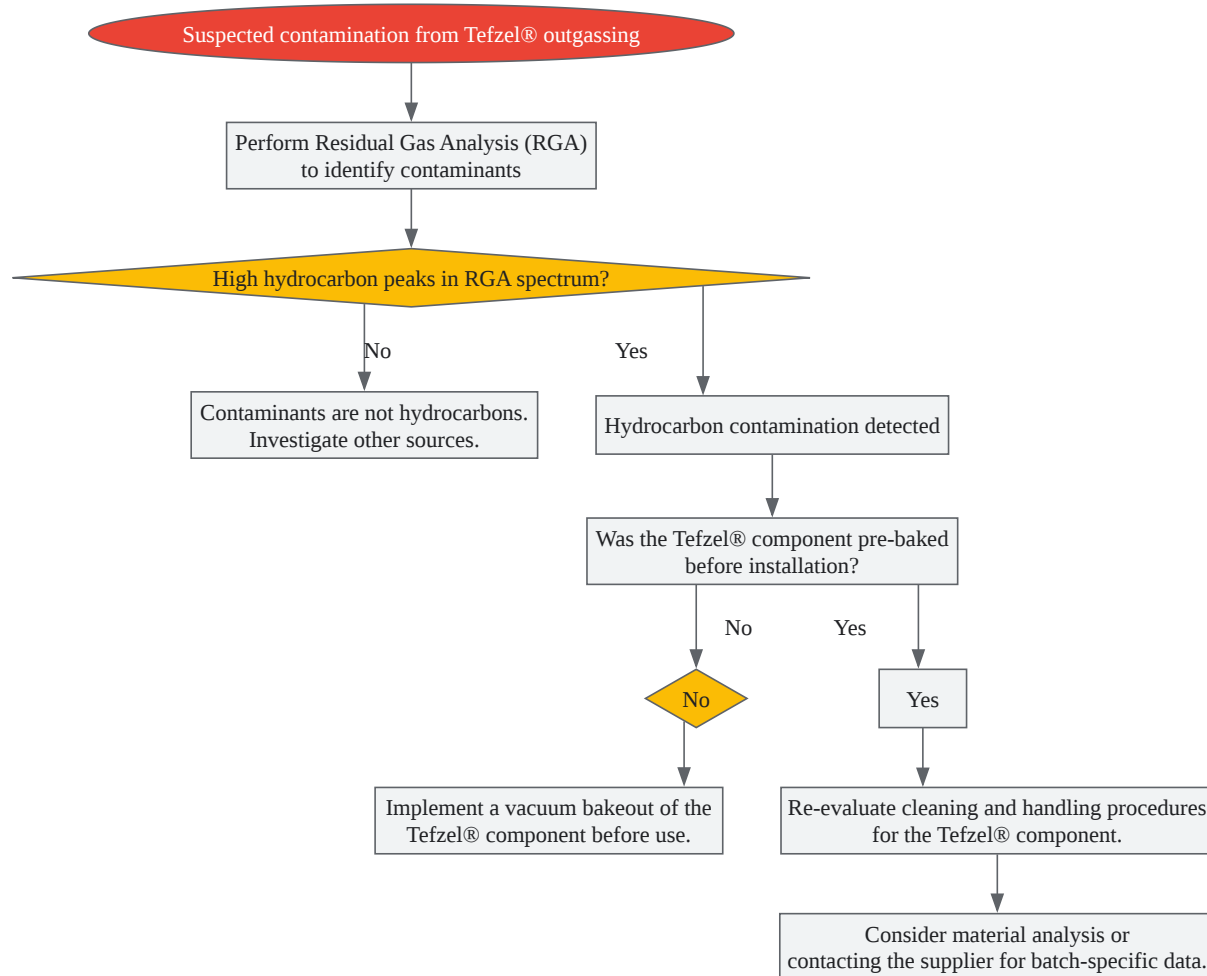


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Fig 1. Troubleshooting workflow for high vacuum pressure issues.

Q: I suspect the **Tefzel**® component is outgassing and contaminating my experiment. What should I do?

A: Contamination from outgassing can be detrimental. Here's a logical approach to diagnose and mitigate the issue:



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Fig 2. Diagnostic workflow for suspected outgassing contamination.

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References

- 1. store.astm.org [store.astm.org]
- 2. ASTM E595 Standard Test Method | Materials Characterization Services [mat-cs.com]
- 3. konarksilicones.com [konarksilicones.com]
- 4. scielo.br [scielo.br]
- 5. blog.caplinq.com [blog.caplinq.com]
- 6. theaic.org [theaic.org]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
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